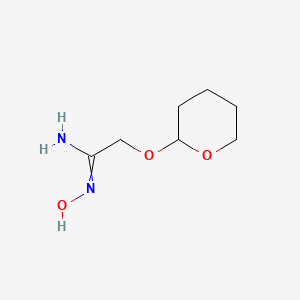

N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide is a chemical compound with the molecular formula C7H14N2O3 It is known for its unique structure, which includes a tetrahydropyran ring and an acetimidamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide typically involves the reaction of hydroxylamine with 2-(tetrahydro-2H-pyran-2-yloxy)acetimidoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The tetrahydropyran ring can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide has been investigated for its role as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells.

Case Study: HDAC Inhibition

A study demonstrated that derivatives of hydroxamic acids, including compounds similar to this compound, exhibited potent HDAC inhibitory activity. These compounds were evaluated in U87MG glioma cells, showing significant growth inhibition, which indicates their potential as anticancer agents .

Synthesis of Bioactive Compounds

The compound is also utilized in the synthesis of various bioactive molecules. For instance, it can serve as a precursor for synthesizing amides and other derivatives that possess biological activity.

Synthesis Example

This compound has been used to create 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides, which are being studied for their potential therapeutic effects against various diseases .

Applications in Molecular Biology

In molecular biology, this compound has been implicated in improving the detection of DNA damage. It enhances the sensitivity of alkaline gel electrophoresis methods for identifying single-strand breaks in DNA, which is vital for understanding mutagenesis and DNA repair mechanisms .

Mécanisme D'action

The mechanism of action of N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Hydroxyacetimidamide: Lacks the tetrahydropyran ring, making it less complex.

2-(Tetrahydro-2H-pyran-2-yloxy)acetimidamide: Does not have the N-hydroxy group, affecting its reactivity.

Uniqueness

N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide is unique due to the presence of both the N-hydroxy group and the tetrahydropyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Activité Biologique

N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into its biological activity, synthesis, and relevant case studies.

This compound acts primarily as an HDAC inhibitor. HDACs are crucial in regulating gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound can induce a more open chromatin structure, promoting gene expression associated with apoptosis and differentiation in cancer cells.

In Vitro Studies

- Histone Deacetylase Inhibition : Studies have shown that N-Hydroxy derivatives exhibit potent HDAC inhibitory activity. For instance, a series of hydroxamic acid derivatives were evaluated for their ability to inhibit HDACs in various cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in U87MG glioma cells, suggesting potential therapeutic applications in glioblastoma treatment .

- Anticancer Activity : In vitro experiments demonstrated that N-Hydroxy derivatives could induce apoptosis in colorectal cancer HCT116 cells. The compound's mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to enhanced cell death in tumor cells .

In Vivo Studies

Recent animal model studies have further supported the anticancer potential of N-Hydroxy compounds. In murine models of colorectal cancer, administration of N-Hydroxy derivatives resulted in significant tumor regression compared to control groups treated with vehicle solutions .

Case Study 1: Glioma Treatment

In a study published in PLOS ONE, researchers tested various hydroxamic acids for their efficacy against glioma cells. This compound showed a notable IC50 value of 5 µM, indicating strong inhibition of HDAC activity and subsequent tumor growth suppression .

Case Study 2: Colorectal Cancer

Another investigation focused on the use of N-Hydroxy derivatives in colorectal cancer models. The study reported that treatment with these compounds led to a 70% reduction in tumor size after four weeks of administration compared to untreated controls. Histological analyses revealed increased apoptosis rates within the tumor tissues .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Tetrahydropyran Derivative : Tetrahydropyran is synthesized from diols through acid-catalyzed cyclization.

- Hydroxylamine Reaction : The hydroxylamine derivative is then reacted with acetamide under controlled conditions to yield the final product.

Propriétés

IUPAC Name |

N'-hydroxy-2-(oxan-2-yloxy)ethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-6(9-10)5-12-7-3-1-2-4-11-7/h7,10H,1-5H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKFVKJRLAXTKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706569 |

Source

|

| Record name | N'-Hydroxy[(oxan-2-yl)oxy]ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131041-99-1 |

Source

|

| Record name | N'-Hydroxy[(oxan-2-yl)oxy]ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.